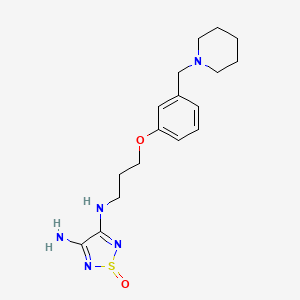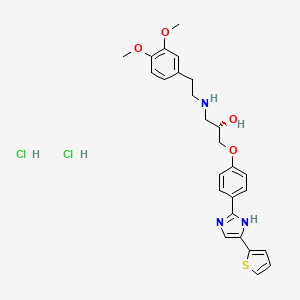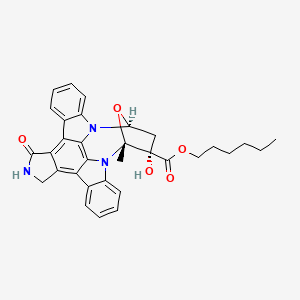
KT5720
Übersicht
Beschreibung
KT5720 is a potent, cell-permeable, specific, reversible, and ATP-competitive PKA inhibitor . It has an IC50 value of 3.3 μM and is effective in reversing MDR1-mediated multidrug resistance .
Molecular Structure Analysis
This compound has a molecular formula of C32H31N3O5 . Its average mass is 537.606 Da and its monoisotopic mass is 537.226379 Da .
Chemical Reactions Analysis
This compound has been found to reverse multidrug resistance in an MDR1 lymphoma cell model . It also attenuates I_h in freshly isolated rat DRG neurons and slows down HCN channel activation kinetics .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C32H31N3O5 . Its average mass is 537.606 Da and its monoisotopic mass is 537.226379 Da .
Wissenschaftliche Forschungsanwendungen
Verhinderung endothelialer Dysfunktionen, die durch hochdosierte Bestrahlung induziert werden
KT5720 wurde als Präventionsmittel für endotheliale Dysfunktionen nachgewiesen, die durch hochdosierte Bestrahlung induziert werden . Hochdosierte Bestrahlung kann zahlreiche endotheliale Dysfunktionen auslösen, darunter Apoptose, Überexpression von Adhäsionsmolekülen und Veränderung von Adhärenzverbindungen . Die Behandlung von menschlichen pulmonalen mikrovaskulären Endothelzellen (HPMECs) mit this compound verhinderte vollständig die strahlungsinduzierte Apoptose, unabhängig davon, ob sie vor oder nach der Bestrahlung der Zellen angewendet wurde . Es bewahrte auch die Gesamtintegrität endothelialer Monolayer und Adhärenzverbindungen, die Endothelzellen miteinander verbinden .
Hemmung der Proteinkinase A (PKA)
This compound ist ein selektiver Inhibitor der Proteinkinase A (PKA) . PKA ist eine Familie von Enzymen, deren Aktivität von den zellulären Spiegeln von cyclischem AMP (cAMP) abhängt. PKA ist auch an der Steuerung der Zelldifferenzierung und -proliferation beteiligt .
Schutz vor Bestrahlung
Es wurde gezeigt, dass this compound eine schützende Rolle gegen Bestrahlung spielt . Echtzeit-Impedanzmessungen, die an HPMEC-Monolayern durchgeführt wurden, bestätigten die insgesamt schützende Rolle von this compound gegen Bestrahlung .
Hemmung der PKAS-Phosphorylierung
Es wurde festgestellt, dass this compound die PKAS-Phosphorylierung über PKA hemmt . Die PKAS-Phosphorylierung ist ein Prozess, der verschiedene zelluläre Funktionen regulieren kann, darunter Zellwachstum und -teilung .
Förderung des Zellüberlebens
Es wurde gezeigt, dass this compound das Zellüberleben fördert . In einer Studie wurde festgestellt, dass this compound das native Maus-NGF-2.5S-Protein hemmt und so das Überleben von serumdeprivierten PC12-Zellen fördert .
Reduktion der ICAM-1-Überexpression
Es wurde festgestellt, dass this compound die strahlungsinduzierte ICAM-1-Überexpression reduziert . ICAM-1 ist ein Protein, das bei der Immunantwort und entzündlichen Prozessen eine Rolle spielt .
Wirkmechanismus
Target of Action
KT5720 is a potent, selective inhibitor of Protein Kinase A (PKA) . PKA is a key enzyme involved in the regulation of various cellular processes, including cell differentiation, proliferation, and apoptosis .
Mode of Action
This compound acts as a cell-permeable, reversible, and ATP-competitive inhibitor of PKA . It competes with ATP to bind to the active site of PKA, thereby inhibiting the kinase’s activity . This inhibition results in a decrease in the phosphorylation of PKA’s substrates, altering the downstream signaling pathways .
Biochemical Pathways
The inhibition of PKA by this compound affects various biochemical pathways. For instance, it has been shown to attenuate hyperpolarization-activated cyclic nucleotide-gated (HCN) channel activity, which leads to a decrease in intracellular Ca2+ concentrations . This can result in the suppression of the excitability of dorsal root ganglion (DRG) neurons .
Pharmacokinetics
It is known that this compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of PKA by this compound has several cellular effects. It can prevent apoptosis in human pulmonary microvascular endothelial cells (HPMECs) induced by high-dose X-irradiation . It also reduces the excitability of DRG neurons by decreasing intracellular Ca2+ concentrations .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
KT5720 interacts with protein kinase A (PKA), a key enzyme involved in various biochemical reactions . The compound acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of PKA . This inhibitory action is specific to PKA and does not significantly affect the activities of other kinases such as protein kinase C (PKC) and protein kinase G (PKG) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can inhibit axon branching in cultured neurons . In human pulmonary microvascular endothelial cells (HPMECs), this compound has been found to prevent irradiation-induced apoptosis, preserve the overall integrity of endothelial monolayers, and reduce irradiation-induced ICAM-1 overexpression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PKA, thereby preventing ATP from binding and inhibiting the kinase’s activity . This results in a decrease in the phosphorylation of PKA’s substrates, leading to changes in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in HPMECs, this compound was found to completely prevent irradiation-induced apoptosis, whether applied before or after cell irradiation .
Transport and Distribution
Given its cell-permeable nature , it is likely that this compound can diffuse across cell membranes and distribute throughout the cell.
Eigenschaften
IUPAC Name |
hexyl (15R,16S,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O5/c1-3-4-5-10-15-39-30(37)32(38)16-23-34-21-13-8-6-11-18(21)25-26-20(17-33-29(26)36)24-19-12-7-9-14-22(19)35(28(24)27(25)34)31(32,2)40-23/h6-9,11-14,23,38H,3-5,10,15-17H2,1-2H3,(H,33,36)/t23-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEHVZXPFVXKEY-RUAOOFDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1(CC2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)C1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)[C@@]1(C[C@H]2N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N(C7=C53)[C@@]1(O2)C)CNC6=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910614 | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108068-98-0 | |
| Record name | KT 5720 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108068-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | KT 5720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108068980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KT5720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KT5720 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KT-5720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58HV29I28S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is KT5720's primary molecular target?
A: this compound is a potent and selective inhibitor of cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with PKA?
A: this compound acts as a competitive inhibitor for the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA. [, , ]
Q3: What are the downstream consequences of PKA inhibition by this compound?
A3: Inhibition of PKA by this compound can lead to a wide range of downstream effects, depending on the cell type and specific experimental context. These effects can include:
- Reduced phosphorylation of PKA substrates: This can impact numerous cellular processes, including gene transcription, enzyme activity, and ion channel function. [, , , , , , , , , , , , , , , , ]
- Altered cellular morphology: In certain cell types, this compound can induce changes in cell shape and cytoskeletal organization. [, , , , ]
- Modulation of cellular signaling pathways: PKA interacts with various other signaling pathways, and its inhibition by this compound can influence their activity. Examples include the MAPK pathway, PI3K/Akt pathway, and JAK/STAT pathway. [, , , , , , , , ]
- Effects on cell survival and apoptosis: this compound can either promote or inhibit apoptosis depending on the specific cell type and experimental conditions. [, , , , , , ]
Q4: Does this compound have any known off-target effects?
A: Yes, research has shown that this compound can also inhibit other kinases and cellular targets, albeit with lower potency compared to PKA. It's essential to be aware of these off-target effects when interpreting experimental results. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





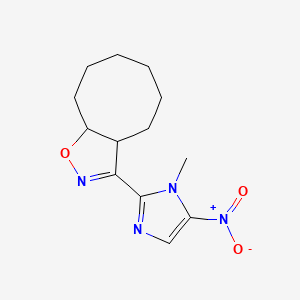
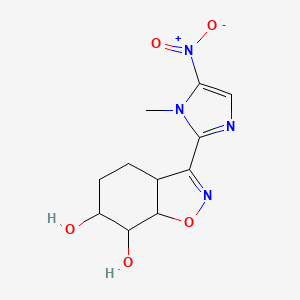
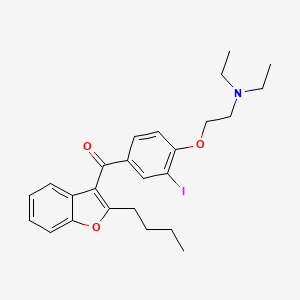
![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)
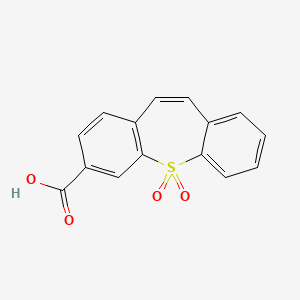
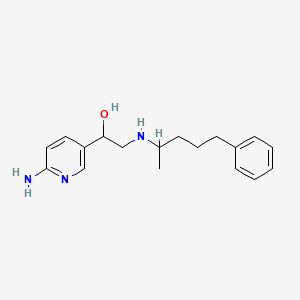
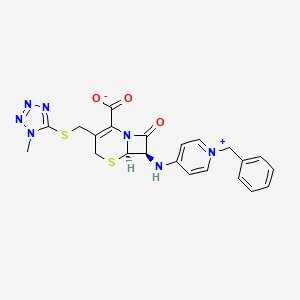
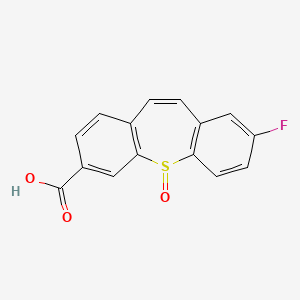
![sodium (6R,7R)-7-((1-benzylpyridin-1-ium-4-yl)amino)-3-(((5-((carboxylatomethyl)thio)-1,3,4-thiadiazol-2-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673796.png)
